LogP Lipophilicity Comparison: (Difluoromethoxy)benzene vs. Methoxybenzene vs. (Trifluoromethoxy)benzene
The octanol-water partition coefficient (LogP) of (difluoromethoxy)benzene is 2.31 , placing it between the less lipophilic methoxybenzene (anisole, LogP = 2.11) and the more lipophilic (trifluoromethoxy)benzene (LogP = 2.9) [1]. This intermediate lipophilicity is quantitatively distinct from both the non-fluorinated analog and the fully fluorinated analog, with a quantified LogP difference of +0.2 relative to methoxybenzene and -0.6 relative to trifluoromethoxybenzene [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 (experimental) |
| Comparator Or Baseline | Methoxybenzene: LogP = 2.11 [1]; (Trifluoromethoxy)benzene: LogP = 2.9 |
| Quantified Difference | +0.20 vs. methoxybenzene; -0.59 vs. trifluoromethoxybenzene |
| Conditions | Calculated/experimental LogP values using standard shake-flask or chromatographic methods at 25 °C. |
Why This Matters
This precise LogP value enables predictable membrane permeability and oral absorption in lead optimization campaigns, avoiding the excessive lipophilicity of OCF₃ analogs that can lead to promiscuous off-target binding and toxicity [2].
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (LogP for methoxybenzene). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
